molecular formula C16H12ClNO2S B2353824 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 338954-46-4

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No. B2353824
CAS RN: 338954-46-4
M. Wt: 317.79
InChI Key: XKRXGSYISDZXLY-GIJQJNRQSA-N
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Description

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime, also known as CBT-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzothiophenes and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

This compound has been used in the synthesis of different derivatives belonging to the isoindoloquinoline family . The synthesis was achieved by a Claisen–Smichdt-type condensation reaction .

Anticancer Applications

The compound has shown potential in the field of cancer research. A study has synthesized a novel class of hybrid compounds, namely, benzothieno[3,2’-f][1,3]oxazepines and their isomeric 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] which showed potent and selective cytotoxicity against HEK-293 cells .

Synthesis of Phthalide Derivatives

The compound has been used in the synthesis of phthalide derivatives based on a Claisen–Smichdt reaction . These derivatives are important intermediates in the synthesis of other relevant heterocyclic systems .

Synthesis of Benzofuran Derivatives

The compound has been used in the synthesis of benzofuran derivatives . These derivatives have been evaluated for their antioxidant, anti-HIV-1, antileishmanial, antifungal, and herbicidal properties .

Synthesis of Isoindolone Derivatives

The compound has been used in the synthesis of isoindolone derivatives . These derivatives are another type of unique molecules .

Synthesis of Spiro[benzothiophene-3,3’-pyrrolines]

The compound has been used in the synthesis of spiro[benzothiophene-3,3’-pyrrolines] derivatives . These derivatives exhibit promise in enantioselective catalytic methodologies in medicinal chemistry and as model compounds with anti-mycobacterial, antitubercular, and even antidiabetic properties .

properties

IUPAC Name

3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3H-2-benzothiophen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,15H,10H2/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXGSYISDZXLY-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(SC2=O)C=NOCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(SC2=O)/C=N/OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime

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